(6aS,7S,9aR)-2,5,6,6a,7,8,9,9a-Octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid
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Overview
Description
Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate is a complex organic compound with a unique structure that includes a fused indenoquinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation and oxidation steps to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents into the molecule, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery efforts.
Medicine: Potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indenoquinoline derivatives, such as:
- Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate .
- Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate .
Uniqueness
The uniqueness of Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
166896-66-8 |
---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-19-10-9-11-12(14(19)5-6-15(19)18(22)23-2)3-7-16-13(11)4-8-17(21)20-16/h3-4,7-8,14-15H,5-6,9-10H2,1-2H3,(H,20,21)/t14-,15+,19-/m0/s1 |
InChI Key |
UCVHDXRNRVURFC-KHYOSLBOSA-N |
SMILES |
CC12CCC3=C(C1CCC2C(=O)OC)C=CC4=C3C=CC(=O)N4 |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2C(=O)OC)C=CC4=C3C=CC(=O)N4 |
Canonical SMILES |
CC12CCC3=C(C1CCC2C(=O)OC)C=CC4=C3C=CC(=O)N4 |
Synonyms |
[6aS-(6aα,7α,9aβ)]-2,5,6,6a,7,8,9,9a-Octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester; (17β)-3-Oxo-4-azaestra-1,5,7,9-tetraene-17-carboxylic Acid Methyl Ester; |
Origin of Product |
United States |
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